2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate
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Overview
Description
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of a cyanophenyl group attached to a phenoxyethyl acrylate moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate typically involves the reaction of 4-(4-cyanophenyl)phenol with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and resins
Mechanism of Action
The mechanism of action of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The cyanophenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxyethyl acrylate
- 4-cyanophenyl acrylate
- Phenoxyethyl methacrylate
Uniqueness
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is unique due to the presence of both the cyanophenyl and phenoxyethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H15NO3/c1-2-18(20)22-12-11-21-17-9-7-16(8-10-17)15-5-3-14(13-19)4-6-15/h2-10H,1,11-12H2 |
InChI Key |
OIWDCQBUVPYYJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Related CAS |
80122-95-8 |
Origin of Product |
United States |
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